cis-3-Coumaric acid
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Overview
Description
Cis-3-coumaric acid is the cis-stereoisomer of 3-coumaric acid.
Scientific Research Applications
Photochemical Behavior
cis-3-Coumaric acid, like other hydroxycinnamic acids, exhibits interesting photochemical behavior. Research indicates a significant trans-cis conversion during UV irradiation, with the highest conversion rates occurring between pH 5.0-7.0 (Kahnt, 1967). This property is significant for understanding the photophysics of certain biomolecules.
Photobiological and Photochemical Studies
The photoinduced cis-trans isomerization of this compound has been studied in the context of photoactive yellow protein chromophores. It is found that the isomerization occurs without detectable intermediates, highlighting its efficiency and potential applications in photobiological studies (Changenet-Barret et al., 2001).
Protective Effects Against Organ Damage
A study demonstrated the protective effects of p-Coumaric acid, which includes this compound, against liver and kidney damage induced by cisplatin in rats. This suggests its potential in mitigating side effects of certain chemotherapy drugs (Ekinci Akdemir et al., 2017).
Spectrophotometric Study
A spectrophotometric study of this compound highlighted its unique properties under different conditions, such as ionization behavior in various solvents, providing insights into its chemical properties and potential applications in analytical chemistry (Challice & Williams, 1965).
Biotransformation Studies
This compound has been used in biotransformation studies, where it was transformed into various compounds with antioxidant activities. Such studies are crucial for understanding its role in biological systems and potential applications in developing novel antioxidants (Liu et al., 2007).
Role in Plant Biology
Research into the metabolism of this compound in plants, such as its conversion into other compounds like coumarin, provides valuable insights into plant biology and potential agricultural applications (Stoker & Bellis, 1962).
Medicinal Potential
A comprehensive review of p-Coumaric acid, including this compound, highlights its medicinal importance. It is known for its antioxidant, antimicrobial, anticancer, and other health-beneficial properties, suggesting a wide range of potential therapeutic applications (Sharma et al., 2021).
Properties
CAS No. |
25429-38-3 |
---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(Z)-3-(3-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4- |
InChI Key |
KKSDGJDHHZEWEP-PLNGDYQASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\C(=O)O |
SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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